HQ-415

概要

説明

HQ-415は、クリオキノールに関連する臨床的に関連する生物活性金属キレート剤です。 さまざまな生物学的モデル、特にTDP-43毒性の救済とα-シヌクレインを発現する細胞における他の化合物との相乗作用において有意な活性を示しています .

準備方法

HQ-415の合成には、通常、中間体の調製から始まる複数のステップが含まれます。反応条件には、多くの場合、ジメチルスルホキシド(DMSO)などの溶媒の使用と特定の温度制御が含まれます。 工業生産方法は、多くの場合、大規模な反応と精製プロセスを含む、高純度と収率を確保するように設計されています .

化学反応の分析

HQ-415は、次のものを含むさまざまなタイプの化学反応を起こします。

酸化: this compoundは、酸化剤の存在下で酸化され、酸化誘導体の生成につながります。

還元: また、特に還元剤の存在下で還元反応を起こす可能性があります。

置換: this compoundは置換反応に関与することができ、その官能基の1つが別の基に置き換えられます。

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .

科学研究の用途

This compoundは、次のものを含む幅広い科学研究の用途を持っています。

化学: さまざまな化学反応や研究における金属キレート剤として使用されます。

生物学: タンパク質毒性と細胞機能への影響を調べるための生物学的研究に使用されます。

医学: タンパク質凝集と金属毒性に関連する疾患の治療における潜在的な治療効果について調査されています。

科学的研究の応用

Chemical Applications

Metal Chelation

HQ-415 acts as a metal chelator, binding to metal ions such as copper, iron, and zinc. This property is crucial in various chemical reactions and studies where metal ion concentration needs to be controlled or stabilized. The compound's ability to form stable complexes with metals makes it valuable in both academic research and industrial applications.

Chemical Reactions

this compound participates in several types of chemical reactions:

- Oxidation : Can be oxidized in the presence of oxidizing agents.

- Reduction : Undergoes reduction reactions with reducing agents.

- Substitution : Engages in substitution reactions where functional groups are exchanged.

The versatility of this compound in these reactions allows researchers to explore its behavior under different conditions, which is essential for developing new chemical processes or materials .

Biological Applications

Neuroprotection

Research has demonstrated that this compound can rescue cells from toxicity induced by proteins associated with neurodegenerative diseases, such as TDP-43 and α-synuclein. In yeast models expressing these proteins, this compound showed significant protective effects, with effective concentrations eliciting a 50% maximal response (EC50) around 15 μM . This suggests its potential utility in treating conditions like Alzheimer's disease by modifying protein aggregation pathways.

In Vivo Studies

In animal models, this compound has exhibited promising results:

- Antitumor Activity : In xenograft models, this compound significantly inhibited tumor growth by up to 60% at doses of 20 mg/kg.

- Anti-inflammatory Effects : Demonstrated effectiveness in reducing inflammation markers in models of induced arthritis, showing significant reductions in paw swelling .

Medical Applications

Therapeutic Potential

The compound is being explored for its therapeutic effects against diseases characterized by protein misfolding and metal toxicity. Clinical trials involving related compounds have shown encouraging results in modifying Alzheimer’s disease symptoms . The unique properties of this compound facilitate its use as a therapeutic agent aimed at restoring metal homeostasis and stabilizing metalloproteins.

Case Studies

Several case studies illustrate the practical applications of this compound:

-

Cancer Treatment Case Study

- Objective : Evaluate anticancer effects in breast cancer models.

- Results : Induced significant apoptosis in cancer cells with minimal effects on normal cells.

- Infection Control Case Study

作用機序

HQ-415は、主にその金属キレート化特性を通じてその効果を発揮します。金属イオンに結合し、それらが有害な反応に関与するのを防ぎます。α-シヌクレインを発現する細胞では、this compoundは他の化合物と相乗的に作用して毒性を軽減します。 関与する分子標的と経路には、金属イオン濃度の調節とタンパク質構造の安定化が含まれます .

類似の化合物との比較

This compoundは、クリオキノールなどの他の化合物との強力な相乗効果で独特です。類似の化合物には次のものがあります。

クリオキノール: 同様の特性を持つ別の金属キレート剤ですが、相乗効果が異なります。

HQ-161: TDP-43毒性を救済する関連化合物ですが、他の化合物との相互作用プロファイルが異なります。

This compoundのユニークさは、クリオキノールとの強力な相乗作用を可能にすることであり、生物学的活性に必要な有効濃度を減らします .

類似化合物との比較

HQ-415 is unique in its strong synergistic effects with other compounds like clioquinol. Similar compounds include:

Clioquinol: Another metal chelator with similar properties but different synergistic effects.

HQ-161: A related compound that also rescues TDP-43 toxicity but has different interaction profiles with other compounds.

The uniqueness of this compound lies in its ability to strongly synergize with clioquinol, reducing the effective concentration needed for biological activity .

生物活性

HQ-415, a derivative of 8-hydroxyquinoline (8-OHQ), has garnered attention for its diverse biological activities, particularly in neuroprotection and metal chelation. This article synthesizes findings from various studies to provide a comprehensive overview of this compound's biological activity, including its mechanisms of action, efficacy in different models, and potential therapeutic applications.

Metal Chelation and Ionophore Activity

this compound exhibits significant metal chelation properties, which are crucial for its biological activity. Metal ions play a pivotal role in various biochemical processes, and their dysregulation can lead to neurodegenerative diseases. This compound's ability to chelate metals helps restore metal homeostasis and mitigate oxidative stress, which is often implicated in neurotoxicity .

Protection Against Neurotoxic Proteins

Research indicates that this compound can protect against the toxicity induced by proteins associated with neurodegenerative diseases, such as TDP-43 and α-synuclein. In yeast models expressing these toxic proteins, this compound demonstrated a dose-dependent rescue effect, with an effective concentration eliciting a 50% maximal response (EC50) of approximately 15 μM . The compound's protective mechanisms are believed to involve modulation of cellular pathways that manage proteotoxic stress.

Efficacy in Biological Models

Yeast Model Studies

In studies utilizing yeast models expressing TDP-43 and α-synuclein, this compound was shown to significantly improve cell viability compared to untreated controls. The EC100 for this compound ranged from 15 to 20 μM, indicating its potent protective effects at relatively low concentrations . Importantly, the compound exhibited toxicity at concentrations exceeding its therapeutic window, highlighting the need for careful dosage management.

| Compound | EC50 (μM) | EC100 (μM) | Toxicity Threshold (μM) |

|---|---|---|---|

| This compound | 15 | 15-20 | >20 |

| HQ-161 | 25 | 30-40 | <80 |

Case Studies and Clinical Implications

Neurodegenerative Disease Models

The application of this compound in models of neurodegeneration has shown promising results. For instance, in a study involving rat models of ischemia/reperfusion injury, this compound was observed to induce the expression of hypoxia-related genes and glucose transporters, suggesting its role in enhancing cellular resilience against metabolic stress . These findings support the potential of this compound as a therapeutic agent in conditions characterized by oxidative stress and neuroinflammation.

Phase II Clinical Trials

Encouraging results from preclinical studies have led to the initiation of phase II clinical trials for compounds related to the 8-OHQ family, including this compound. These trials aim to assess the efficacy of these compounds in modifying the progression of Alzheimer’s disease and other neurodegenerative disorders. Initial outcomes suggest that tailored applications of this compound could provide a viable strategy for managing these complex diseases .

特性

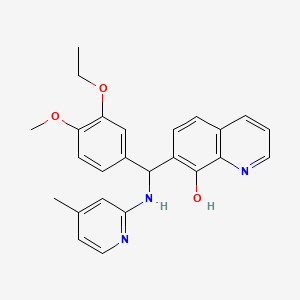

IUPAC Name |

7-[(3-ethoxy-4-methoxyphenyl)-[(4-methylpyridin-2-yl)amino]methyl]quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-4-31-21-15-18(8-10-20(21)30-3)23(28-22-14-16(2)11-13-26-22)19-9-7-17-6-5-12-27-24(17)25(19)29/h5-15,23,29H,4H2,1-3H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUOOFZJZQYFZQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC4=NC=CC(=C4)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。